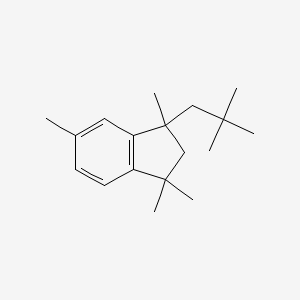
3-(2,2-Dimethylpropyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-indene
描述
Its structure includes a 2,2-dimethylpropyl (neopentyl) group at position 3 and methyl groups at positions 1, 1, 3, and 3. The branching and steric bulk from these substituents distinguish it from simpler dihydroindene derivatives .
属性
IUPAC Name |
3-(2,2-dimethylpropyl)-1,1,3,5-tetramethyl-2H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28/c1-13-8-9-14-15(10-13)18(7,11-16(2,3)4)12-17(14,5)6/h8-10H,11-12H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNXLJLQLGUPNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC2(C)CC(C)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700729 | |
| Record name | 3-(2,2-Dimethylpropyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29577-16-0 | |
| Record name | 3-(2,2-Dimethylpropyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
相似化合物的比较
Comparison with Similar Compounds
Structural Comparisons
Physicochemical Properties
- Hydrophobicity : The neopentyl group and tetramethyl substitutions in the target compound increase lipophilicity compared to 2-methyl- and 1,1,3,3-tetramethyl derivatives .
- Steric Effects : The bulky 2,2-dimethylpropyl group may hinder reactivity at the indene backbone, contrasting with less-substituted analogs like 2-methyl-2,3-dihydro-1H-indene .
- Thermal Stability : Higher molecular weight and branching suggest a higher boiling point than 2-methyl-2,3-dihydro-1H-indene (204°C), though experimental data are lacking.
Case Study: ACAT Inhibitor F-1394
F-1394 () shares the 2,2-dimethylpropyl group but incorporates it into a ureido-cyclohexane structure. This highlights the group’s versatility in medicinal chemistry but diverges from the target compound’s indene-based architecture .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


